Ecomustina

説明

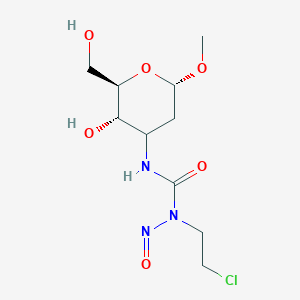

Ecomustina (International Non-Proprietary Name: Ecomustine) is a nitrosourea alkylating agent with the molecular formula C₁₀H₁₈ClN₃O₆ . Its chemical structure is defined as methyl 3-(3-(2-chloroethyl)-3-nitrosoureido)-2,3-dideoxy-α-d-arabino-hexopyranoside (SMILES: COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O). This compound is regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 7369R4J7S2 and classified under HS code 29329970 for international trade . This compound is primarily used in oncology for its DNA alkylation properties, which disrupt cancer cell replication.

Key identifiers include:

- NIH Compound ID: 65855

- EMA XEVMPD Index: SUB06449MIG

- NCI Concept Code: C77371

特性

分子式 |

C10H18ClN3O6 |

|---|---|

分子量 |

311.72 g/mol |

IUPAC名 |

1-(2-chloroethyl)-3-[(2R,3S,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea |

InChI |

InChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)/t6?,7-,8+,9+/m1/s1 |

InChIキー |

YQYBWJPESSJLTK-UXGQUHLOSA-N |

SMILES |

COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O |

異性体SMILES |

CO[C@@H]1CC([C@@H]([C@H](O1)CO)O)NC(=O)N(CCCl)N=O |

正規SMILES |

COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O |

製品の起源 |

United States |

類似化合物との比較

Fotemustine

Structural and Chemical Profile

- Molecular Formula : C₉H₁₉ClN₃O₅P

- Chemical Name: Diethyl (1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)ethyl)phosphonate (SMILES: ClCCN(N=O)C(=O)NC(P(=O)(OCC)OCC)C) .

- Key Differences: Fotemustine incorporates a phosphonate group, enhancing blood-brain barrier penetration, making it effective for glioblastoma . Unlike Ecomustina’s hexopyranoside backbone, Fotemustine’s structure includes a phosphonic acid ester, altering its solubility and metabolic stability.

Regulatory and Clinical Comparison

| Parameter | This compound | Fotemustine |

|---|---|---|

| FDA UNII | 7369R4J7S2 | GQ7JL9P5I2 |

| EMA XEVMPD Index | SUB06449MIG | SUB07809MIG |

| Primary Indication | Solid tumors | Glioblastoma, melanoma |

| Metabolic Pathway | Hepatic glucuronidation | Non-enzymatic hydrolysis |

Research Findings :

Galamustine

Structural and Functional Profile

- Molecular Formula: C₁₀H₁₉Cl₂NO₅

- Chemical Name: 6-(Bis(2-chloroethyl)amino)-6-deoxy-d-galactopyranose (SMILES: ClCCN(CCCl)C1C(C(C(C(O1)CO)O)O)O) .

- Key Differences :

Mechanistic and Toxicity Comparison

| Parameter | This compound | Galamustine |

|---|---|---|

| Alkylation Mechanism | Nitrosourea (DNA crosslink) | Nitrogen mustard (DNA alkylation) |

| Toxicity Profile | Myelosuppression | Hepatotoxicity |

| Target Specificity | Broad-spectrum | Glycolysis-dependent tumors |

Research Findings :

- Galamustine’s sugar-based structure enhances tumor selectivity but reduces potency in non-glycolytic cancers compared to this compound .

Pharmacokinetic and Regulatory Considerations

Pharmacokinetics

- This compound : Rapid plasma clearance (t₁/₂ = 1.5–2 hours) due to hepatic metabolism.

- Fotemustine : Longer half-life (t₁/₂ = 4–6 hours) owing to phosphonate stability.

- Galamustine : Moderate clearance (t₁/₂ = 3 hours) with renal excretion dominance.

Global Regulatory Status

| Compound | FDA Status | EMA Status | WHO INN Listing |

|---|---|---|---|

| This compound | Approved (1990) | Scheduled | List 30, Vol. 4 (1990) |

| Fotemustine | Approved (1987) | Approved | List 27, Vol. 1 (1987) |

| Galamustine | Investigational | Not Scheduled | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。